molecular formula C20H23N3O2 B7171544 N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide

N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B7171544
M. Wt: 337.4 g/mol
InChI Key: FLOJENHUZQNFPX-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound that features a naphthalene ring, a pyrrolidinone ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19-9-4-12-23(19)16-10-13-22(14-11-16)20(25)21-18-8-3-6-15-5-1-2-7-17(15)18/h1-3,5-8,16H,4,9-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOJENHUZQNFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The naphthalene ring can be synthesized through Friedel-Crafts acylation, followed by reduction and functionalization. The pyrrolidinone ring is often prepared via cyclization reactions involving amines and carbonyl compounds. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, or antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to a receptor and block its activity, preventing the downstream signaling pathways that contribute to disease progression.

Comparison with Similar Compounds

Similar Compounds

    N-naphthalen-1-yl-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide: shares structural similarities with other compounds containing naphthalene, pyrrolidinone, and piperidine rings.

    Naphthalene derivatives: Known for their aromatic properties and use in dyes and insecticides.

    Pyrrolidinone derivatives: Often used in pharmaceuticals for their biological activity.

    Piperidine derivatives: Commonly found in alkaloids and used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities not seen in simpler analogs. Its ability to interact with multiple molecular targets makes it a versatile compound for drug discovery and development.

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